molecular formula C16H19FN4 B12228951 4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine

4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine

Cat. No.: B12228951
M. Wt: 286.35 g/mol
InChI Key: VTJMSTZMBDBJLT-UHFFFAOYSA-N
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Description

4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate the pharmacokinetic properties of drug substances . This compound is of interest in medicinal chemistry for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Agents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its fluorophenyl and piperazine moieties contribute to its potential therapeutic effects, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H19FN4

Molecular Weight

286.35 g/mol

IUPAC Name

4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-5-methylpyrimidine

InChI

InChI=1S/C16H19FN4/c1-13-10-18-12-19-16(13)21-7-5-20(6-8-21)11-14-3-2-4-15(17)9-14/h2-4,9-10,12H,5-8,11H2,1H3

InChI Key

VTJMSTZMBDBJLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)CC3=CC(=CC=C3)F

Origin of Product

United States

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